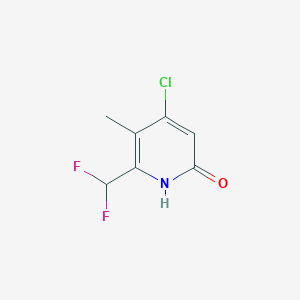
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides. For example, ethyl 4,6-dichloronicotinate can be reacted with a difluoromethylating agent in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, difluoromethylating agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学研究应用
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: This compound has similar structural features but contains a chromene ring instead of a pyridine ring.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds contain a trifluoromethyl group and have applications in antitumor activity.
Uniqueness
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC 名称 |
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClF2NO/c1-3-4(8)2-5(12)11-6(3)7(9)10/h2,7H,1H3,(H,11,12) |
InChI 键 |
DXTWSMPXDSOUAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C=C1Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


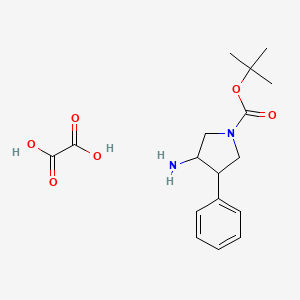
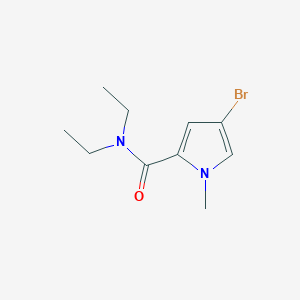
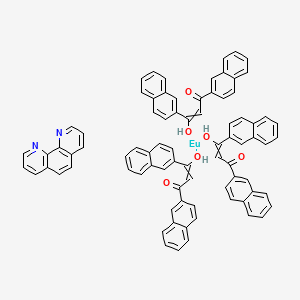

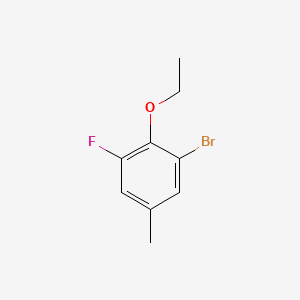

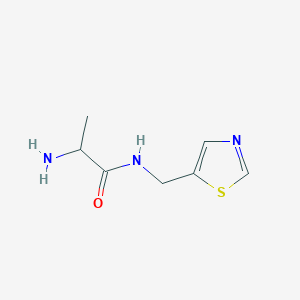
![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
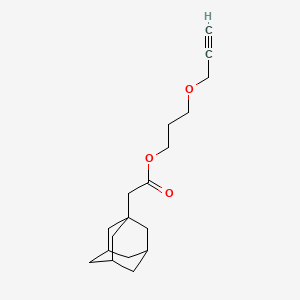
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)

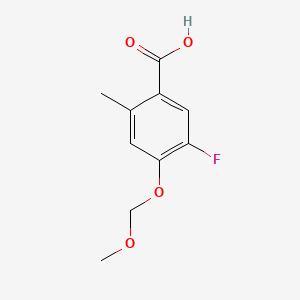
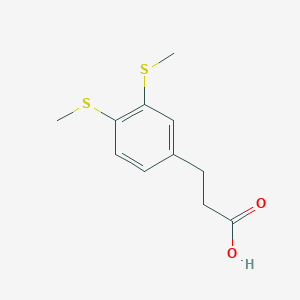
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
